molecular formula C15H23ClN2OSi B8713438 1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)-

1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)-

Cat. No.: B8713438
M. Wt: 310.89 g/mol
InChI Key: CNIDCFMUAFPWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)- is a useful research compound. Its molecular formula is C15H23ClN2OSi and its molecular weight is 310.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23ClN2OSi

Molecular Weight

310.89 g/mol

IUPAC Name

2-(5-chloro-2-triethylsilyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol

InChI

InChI=1S/C15H23ClN2OSi/c1-4-20(5-2,6-3)15-12(7-8-19)13-9-11(16)10-17-14(13)18-15/h9-10,19H,4-8H2,1-3H3,(H,17,18)

InChI Key

CNIDCFMUAFPWSC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C2=C(N1)N=CC(=C2)Cl)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-3-iodopyridin-2-amine (2 g; 7.86 mmol), 4-(triethylsilyl)but-3-yn-1-ol (4.35 g; 23.58 mmol); (1,1′-bis(diphenylphosphino)ferrocene)-dichloromethane (0.321 g; 0.393 mmol), lithium chloride (0.333 g; 7.86 mmol) and sodium carbonate (1.67 g; 15.72 mmol) in DMF (15 mL) was heated at 100° C. for approximately 20 hours. After cooling, the mixture was concentrated under reduced pressure and the residue was partitioned between brine and ethyl acetate. After separation the organic layer was evaporated and the residue was purified by flash chromatography on silica gel (eluent 7 to 80% of ethyl acetate in heptane) to give 2.15 g (88%) of 2-(5-chloro-2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
0.333 g
Type
reactant
Reaction Step Two
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.321 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(5-chloro-2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol was prepared according to method D Step II with 5-chloro-3-iodopyridin-2-amine (2 g; 7.86 mmol), 4-(triethylsilyl)but-3-yn-1-ol (4.35 g; 23.58 mmol); (1,1′-bis(diphenylphosphino)ferrocene)-dichloromethane (0.321 g; 0.393 mmol), lithium chloride (0.333 g; 7.86 mmol) and sodium carbonate (1.67 g; 15.72 mmol) in DMF (15 mL) for approximately 20 hours. The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to afford 1.44 g (79%) of 2-(5,6-dichloro-2-(triethylsilyl)-1H-indol-3-yl)ethanol as a brown oil. The crude material was purified by flash chromatography on silica gel (eluent 7 to 80% of ethyl acetate in heptane) to give 2.15 g (88%) of 2-(5-chloro-2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
0.333 g
Type
reactant
Reaction Step Three
Quantity
1.67 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.321 g
Type
catalyst
Reaction Step Three

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